molecular formula C12H17N3O5S B10934164 N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzenesulfonamide

N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzenesulfonamide

Cat. No.: B10934164
M. Wt: 315.35 g/mol
InChI Key: AINHHSLDCMHTIF-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzenesulfonamide is a chemical compound that features a morpholine ring, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with N-(2-aminoethyl)morpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Various nucleophiles such as amines or thiols, solvents like acetonitrile or dimethylformamide.

    Oxidation: m-Chloroperbenzoic acid, dichloromethane as solvent.

Major Products Formed

    Reduction: N-[2-(morpholin-4-yl)ethyl]-3-aminobenzenesulfonamide.

    Substitution: Products depend on the nucleophile used, such as N-[2-(morpholin-4-yl)ethyl]-3-thiobenzenesulfonamide.

    Oxidation: this compound N-oxide.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes. The sulfonamide moiety can act as a pharmacophore, interacting with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide moiety, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H17N3O5S

Molecular Weight

315.35 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O5S/c16-15(17)11-2-1-3-12(10-11)21(18,19)13-4-5-14-6-8-20-9-7-14/h1-3,10,13H,4-9H2

InChI Key

AINHHSLDCMHTIF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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